

# Application of Mycobacidin in High-Throughput Screening for Novel Tuberculosis Drug Candidates

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## Compound of Interest

Compound Name: *Mycobacidin*

Cat. No.: *B15564047*

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## Application Note & Protocol

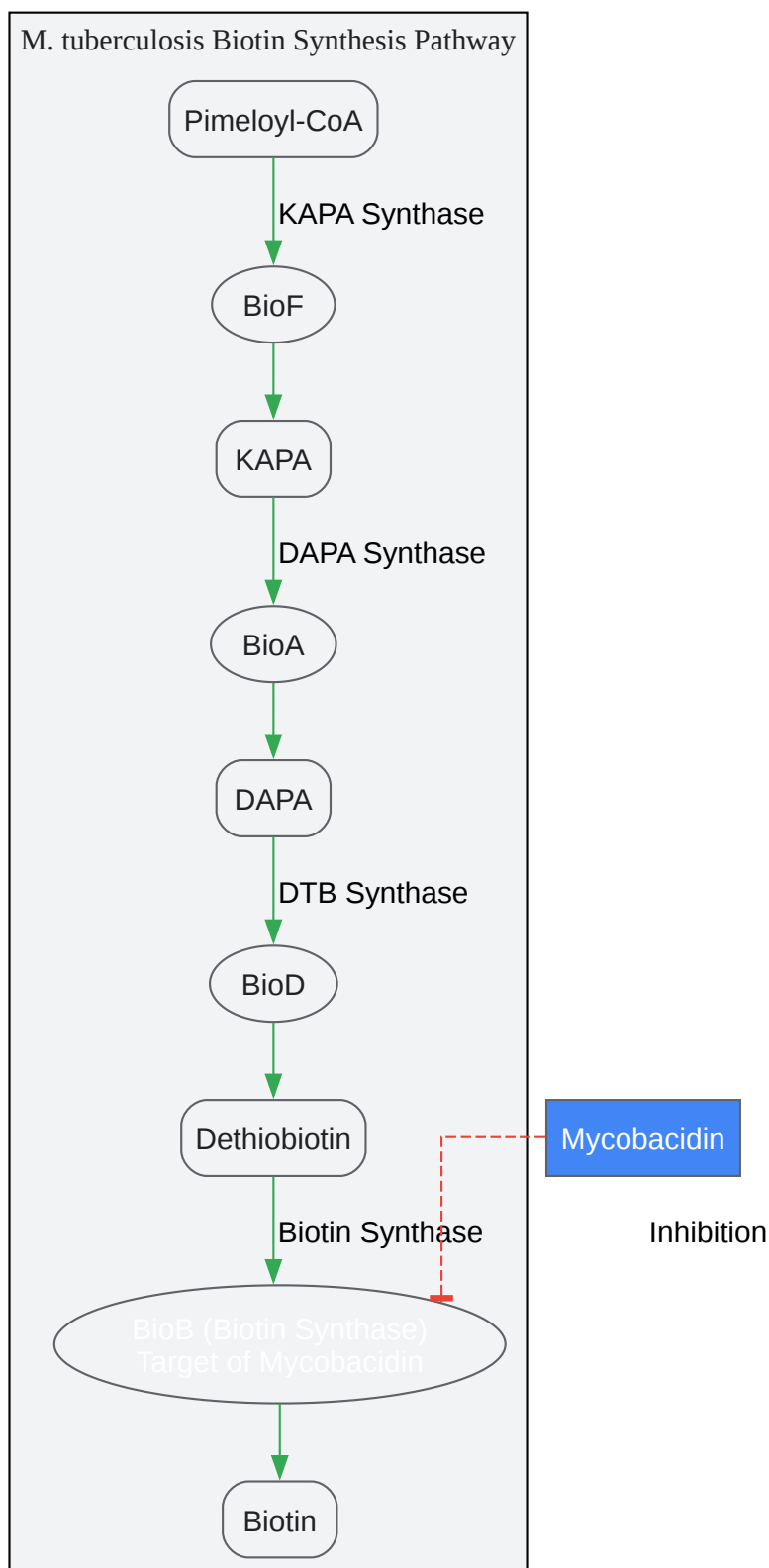
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial discovery.

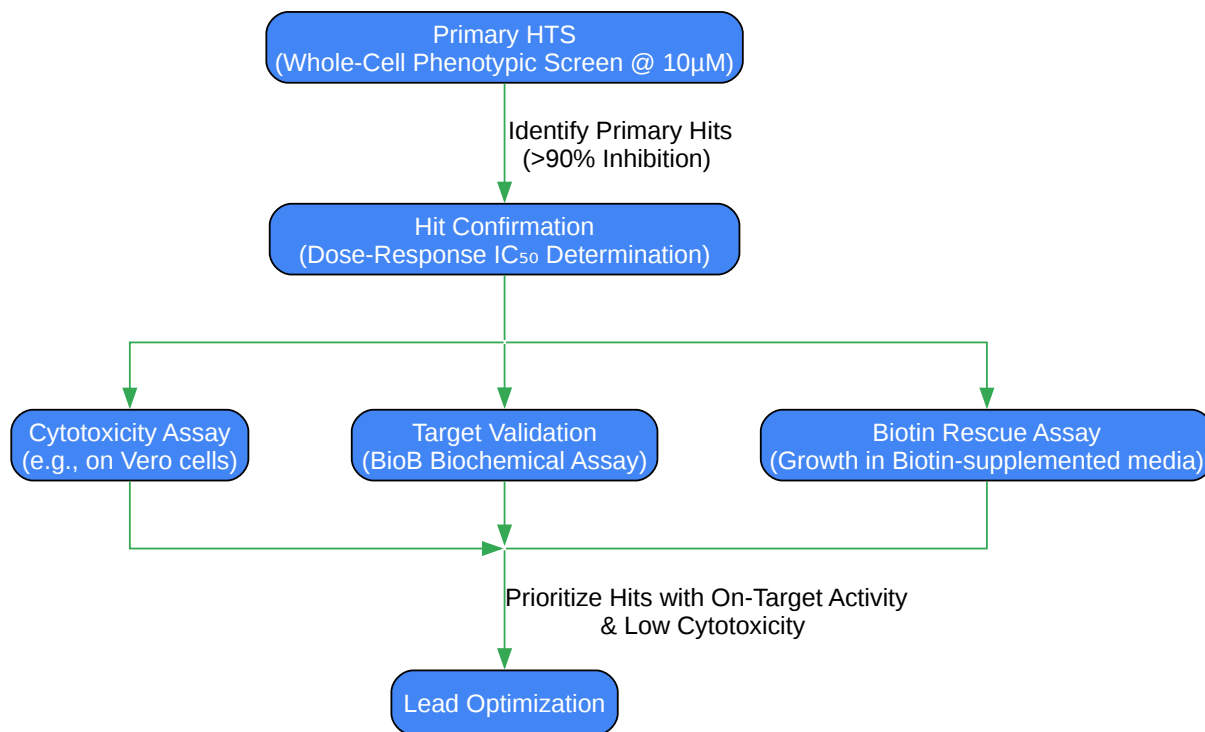
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with new mechanisms of action. The biotin biosynthesis pathway is an attractive target for anti-tubercular drug development as it is essential for Mtb survival and persistence during infection, while being absent in humans. **Mycobacidin**, also known as actithiazic acid, is a natural antibiotic that selectively inhibits biotin synthase (BioB), the final enzyme in this pathway. This document outlines the application of **Mycobacidin** as a reference compound in high-throughput screening (HTS) campaigns designed to identify new inhibitors of the Mtb biotin biosynthesis pathway.

## Mechanism of Action of Mycobacidin

**Mycobacidin** acts as a competitive inhibitor of biotin synthase (BioB), an S-Adenosylmethionine (SAM) dependent enzyme that catalyzes the conversion of dethiobiotin to biotin.<sup>[1]</sup> This final step is crucial for the de novo synthesis of biotin, a vital cofactor for carboxylase enzymes involved in fatty acid biosynthesis, a critical component of the unique

mycobacterial cell envelope.[2][3] By inhibiting BioB, **Mycobacidin** effectively halts biotin production, leading to bacterial cell death.[1]





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## References

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- To cite this document: BenchChem. [Application of Mycobacidin in High-Throughput Screening for Novel Tuberculosis Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564047#application-of-mycobacidin-in-high-throughput-screening-for-tb-drugs]

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